2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide
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Overview
Description
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones. The sulfonylation of the pyrazine ring is then carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated pyrazine with phenoxyacetic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazolo[1,5-a]pyrazine core can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrazolo[1,5-a]pyrazine derivatives, which may lack this functional group and therefore exhibit different properties and applications.
Properties
IUPAC Name |
2-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c15-14(19)10-22-12-1-3-13(4-2-12)23(20,21)17-7-8-18-11(9-17)5-6-16-18/h1-6H,7-10H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWAUILLRRTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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